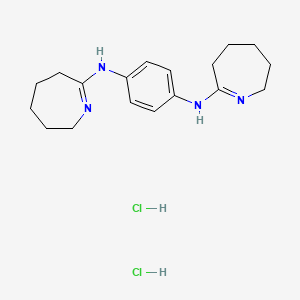
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate can be synthesized by mixing magnesium acetate solution with ammonium phosphate solution at a pH of 4 and allowing the mixture to stand overnight. Alternatively, it can be prepared by reacting magnesium sulfate solution with disodium hydrogen phosphate solution at temperatures above 36°C for 24 hours .
Industrial Production Methods
In industrial settings, the compound is typically produced by reacting orthophosphoric acid with magnesium oxide. The reaction yields magnesium hydrogen phosphate trihydrate, which can be further processed to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which have applications in different biochemical processes .
Applications De Recherche Scientifique
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of glycerolipids and other complex molecules.
Biology: The compound is involved in metabolic pathways, including glycolysis and lipid biosynthesis.
Medicine: It is studied for its potential role in treating metabolic disorders and as a nutritional supplement.
Industry: The compound is used as a plastic stabilizer and food additive.
Mécanisme D'action
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as fructose-1,6-bisphosphate aldolase and triosephosphate isomerase, which are involved in glycolysis and lipid biosynthesis. These enzymes catalyze the conversion of the compound into other metabolites, thereby regulating energy production and lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium hydrogen phosphate trihydrate
- Magnesium phosphate dibasic trihydrate
- Dihydroxyacetone phosphate (magnesium salt hydrate)
Uniqueness
Magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate is unique due to its dual role as a glycerolipid precursor and its involvement in key metabolic pathways. Unlike other similar compounds, it has specific applications in both biochemical research and industrial processes .
Propriétés
Formule moléculaire |
C6H14MgO13P2 |
|---|---|
Poids moléculaire |
380.42 g/mol |
Nom IUPAC |
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate |
InChI |
InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |
Clé InChI |
XIBMKSGIYJARCI-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


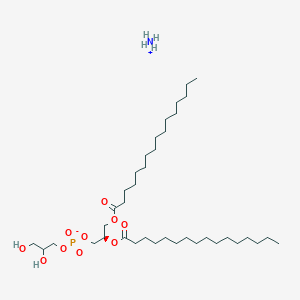
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
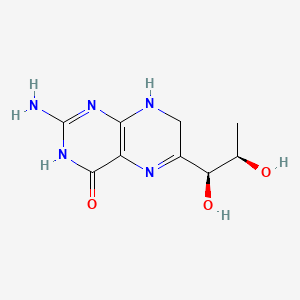
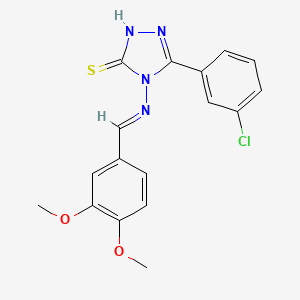

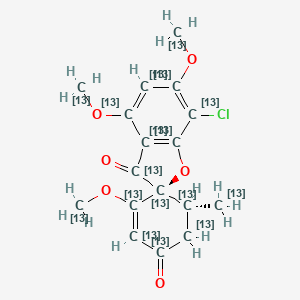


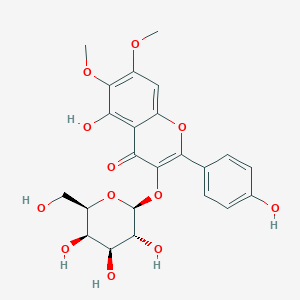
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)
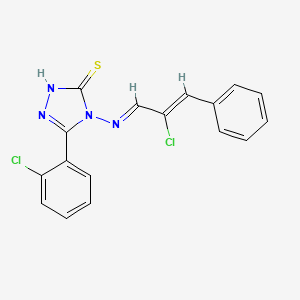
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
